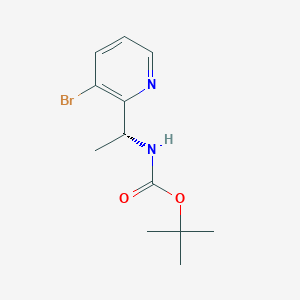

叔丁基(R)-(1-(3-溴吡啶-2-基)乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate” is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). The term includes organic compounds formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups . Tert-butyl carbamates are produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Carbamate esters also arise via alcoholysis of carbamoyl chlorides . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis

The molecular formula of tert-butyl carbamate is C5H11NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Carbamates are stable towards most nucleophiles and bases . They can undergo various reactions such as reduction, oxidation, and reaction with electrophiles . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis

The molecular weight of tert-butyl carbamate is 117.1463 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.科学研究应用

N-Boc保护的苯胺的合成

叔丁基 ®-(1-(3-溴吡啶-2-基)乙基)氨基甲酸酯: 被用于钯催化的N-Boc保护的苯胺的合成 。此过程对于化学反应过程中胺基的保护至关重要,它允许在其他官能团上进行选择性反应,而不会受到胺的干扰。

四取代吡咯的制备

该化合物在合成四取代吡咯中起着重要作用,这些吡咯在C-3位用酯或酮基进行官能化 。由于其多样化的生物活性,这些吡咯是生产药物和农用化学品的重要的中间体。

色谱方法的开发

它可以使用反相(RP)高效液相色谱(HPLC)方法进行分析。这种分析的条件很简单,包括一个包含乙腈、水和磷酸的流动相 。这种应用对于制药生产中的质量控制和纯度评估至关重要。

作用机制

Target of Action

Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes and receptors . .

Mode of Action

The mode of action of carbamates typically involves the formation of a covalent bond with their target, leading to a change in the target’s function

Biochemical Pathways

Carbamates are involved in various biochemical pathways. They are often used in the synthesis of other compounds, such as N-Boc-protected anilines and tetrasubstituted pyrroles

Pharmacokinetics

Carbamates, in general, are known to have good cell membrane permeability .

Result of Action

Carbamates are known to have various biological effects depending on their specific targets .

安全和危害

未来方向

There are several future directions for the research and application of carbamates. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .

属性

IUPAC Name |

tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-8(10-9(13)6-5-7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKPVJCMDWYMHU-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)

![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)

![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)